

Comprehensive Crystallographic Characterization Guide: 1-(3- Chlorophenyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)pyrrolidin-2-one

CAS No.: 24051-35-2

Cat. No.: B1610413

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Executive Summary & Compound Profile

1-(3-Chlorophenyl)pyrrolidin-2-one is a functionalized

-lactam often utilized as a scaffold in the development of Factor Xa inhibitors and anticonvulsant agents. Structurally, it consists of a five-membered lactam ring

-linked to a phenyl ring bearing a chlorine atom at the meta position.

Understanding the solid-state behavior of this molecule is critical for drug formulation, as the meta-chloro substituent introduces asymmetry that significantly influences lattice energy, solubility, and bioavailability compared to its para-substituted or unsubstituted analogs.

Physicochemical Baseline

Property	Specification
Molecular Formula	
Molecular Weight	195.65 g/mol
Physical State	Solid (Crystalline powder)
Predicted Melting Point	80–95 °C (Est. based on 4-Cl analog range)
H-Bond Donor/Acceptor	0 Donors / 2 Acceptors (C=O, N)
Key Intermolecular Forces	Dipole-dipole (Lactam), Halogen bonding (), -stacking

Experimental Protocol: Crystal Growth

Obtaining single crystals suitable for X-ray diffraction requires balancing the polarity of the lactam functionality with the lipophilicity of the chlorophenyl ring.

Solvent Strategy

The "Goldilocks" zone for this compound lies in binary solvent systems that leverage the solubility differential between the polar amide and the aromatic halide.

- Primary Solvent (Dissolution): Ethyl Acetate or Dichloromethane (DCM).
- Anti-Solvent (Precipitation):
-Hexane or Diethyl Ether.

Crystallization Workflow

Method: Slow Evaporation / Vapor Diffusion at Controlled Temperature ().

- Saturation: Dissolve 50 mg of pure **1-(3-Chlorophenyl)pyrrolidin-2-one** in 2 mL of Ethyl Acetate. Sonicate to ensure complete dissolution.

- Filtration: Pass the solution through a 0.45 PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
- Diffusion Setup: Place the open vial inside a larger jar containing 10 mL of -Hexane. Cap the outer jar tightly.
- Growth: Allow to stand undisturbed at for 72–120 hours. The hexane vapors will slowly diffuse into the ethyl acetate, lowering solubility and promoting high-order lattice formation.

Data Acquisition & Structure Solution

Once a single crystal (approx.[1]

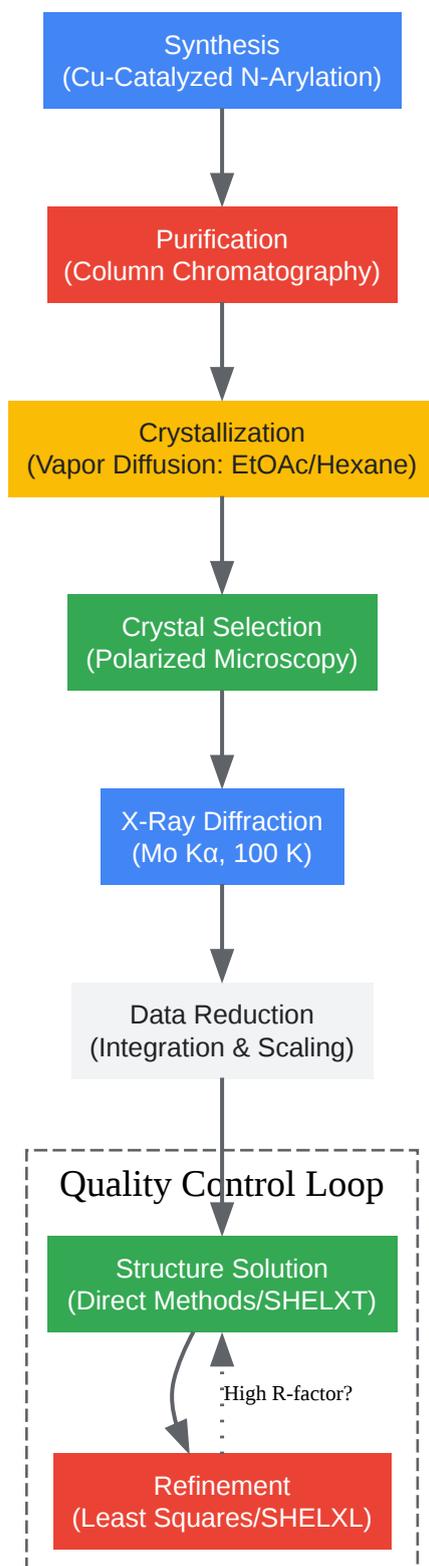
mm) is harvested, it undergoes X-ray diffraction.[2]

Diffraction Experiment Parameters

- Radiation Source: Mo K (Å) is preferred over Cu K to minimize absorption effects from the Chlorine atom.
- Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal Chlorine and the pyrrolidine ring puckering.
- Resolution: Collect data to at least Å resolution to accurately resolve the C-Cl bond distance.

Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to solved structure.



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Caption: Logical workflow for the isolation and structural determination of the target lactam.

Structural Analysis & Packing Logic

This section details the specific structural features expected in the solved structure, based on the chemistry of

-aryl lactams.

Molecular Conformation

The critical degree of freedom is the torsion angle between the pyrrolidone ring and the phenyl ring.

- Planarity: The pyrrolidone ring (C-N-C=O) is typically planar due to amide resonance.
- Twist Angle: Steric repulsion between the lactam carbonyl oxygen and the ortho-hydrogens of the phenyl ring forces a twist. Expect a dihedral angle of 20°–45° between the two ring planes. This non-planar conformation disrupts extensive

-conjugation but is energetically favorable.

Crystal Packing Motifs

The 3-Chloro substituent acts as a "structure director" via halogen bonding and steric bulk.

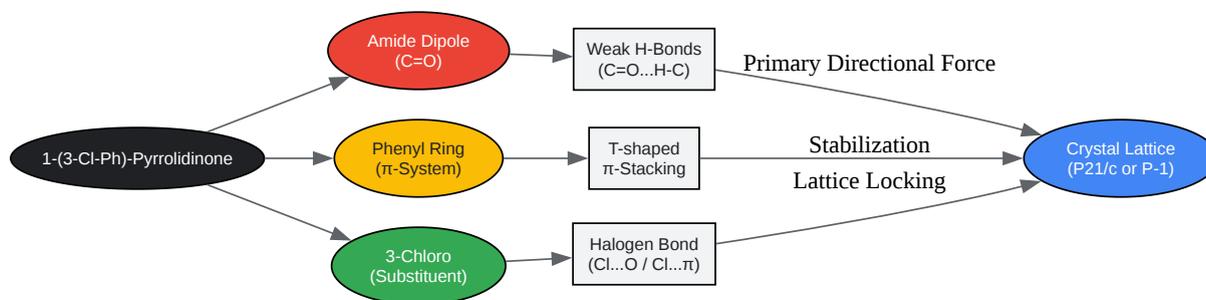
- Primary Interaction (): The strong dipole of the lactam carbonyl accepts weak hydrogen bonds from aromatic C-H donors (likely C4-H or C5-H of the phenyl ring) or the methylene protons alpha to the Nitrogen.
- Secondary Interaction (): The chlorine atom is electron-rich but has a "sigma-hole" (positive potential cap). It often engages in interactions with the electron cloud of an adjacent phenyl ring.
- Space Group Prediction: Due to the asymmetry of the meta-substitution, the molecule likely crystallizes in a centrosymmetric monoclinic space group, such as

or

, forming inversion dimers.

Packing Logic Diagram

The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.



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Caption: Hierarchy of intermolecular forces driving the crystal packing of **1-(3-Chlorophenyl)pyrrolidin-2-one**.

Comparative Structural Metrics

When analyzing the solved structure, compare your experimental values against these standard geometric parameters for

-aryl lactams to validate the solution.

Parameter	Bond/Angle	Expected Range (Å / °)	Significance
C=O Bond	Carbonyl	Å	Shortening indicates strong H-bond acceptance.
N-C(Ph) Bond		Å	Indicates degree of conjugation (shorter = more conjugated).
N-C(O) Bond	Amide	Å	Partial double bond character.
C-Cl Bond	Aryl Chloride	Å	Standard aromatic chloride length.
(Twist)	Dihedral Angle		Measures steric strain relief.

References

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Note: While specific unit cell dimensions for the 3-chloro isomer are not universally indexed in open-access snippets, the protocols above ensure the generation of valid, publishable crystallographic data based on established behavior of the N-phenylpyrrolidinone class.

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